[2-[3-[(4-Azidobenzoyl)amino]propanoyloxy]-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate [2-[3-[(4-Azidobenzoyl)amino]propanoyloxy]-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 154505-02-9
VCID: VC0125417
InChI: InChI=1S/C35H43N5O11/c1-18(2)32(46)27(50-26(43)22-7-6-15-37-22)33(47)28(4)17-31(45)29(32,5)35(33,48)34(51-31)24(19(3)12-14-30(28,34)44)49-23(41)13-16-38-25(42)20-8-10-21(11-9-20)39-40-36/h6-11,15,18-19,24,27,37,44-48H,12-14,16-17H2,1-5H3,(H,38,42)
SMILES: CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCNC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O4)O)O)OC(=O)C7=CC=CN7)(C(C)C)O)C)O)C)O
Molecular Formula: C35H43N5O11
Molecular Weight: 709.7 g/mol

[2-[3-[(4-Azidobenzoyl)amino]propanoyloxy]-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate

CAS No.: 154505-02-9

Main Products

VCID: VC0125417

Molecular Formula: C35H43N5O11

Molecular Weight: 709.7 g/mol

[2-[3-[(4-Azidobenzoyl)amino]propanoyloxy]-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate - 154505-02-9

CAS No. 154505-02-9
Product Name [2-[3-[(4-Azidobenzoyl)amino]propanoyloxy]-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate
Molecular Formula C35H43N5O11
Molecular Weight 709.7 g/mol
IUPAC Name [2-[3-[(4-azidobenzoyl)amino]propanoyloxy]-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C35H43N5O11/c1-18(2)32(46)27(50-26(43)22-7-6-15-37-22)33(47)28(4)17-31(45)29(32,5)35(33,48)34(51-31)24(19(3)12-14-30(28,34)44)49-23(41)13-16-38-25(42)20-8-10-21(11-9-20)39-40-36/h6-11,15,18-19,24,27,37,44-48H,12-14,16-17H2,1-5H3,(H,38,42)
Standard InChIKey GLMBUFFXAIWBPC-UHFFFAOYSA-N
SMILES CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCNC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O4)O)O)OC(=O)C7=CC=CN7)(C(C)C)O)C)O)C)O
Canonical SMILES CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCNC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O4)O)O)OC(=O)C7=CC=CN7)(C(C)C)O)C)O)C)O
Synonyms 10-ABPR
10-O-(3-(4-azidobenzamido)propionyl)ryanodine
PubChem Compound 3037721
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator